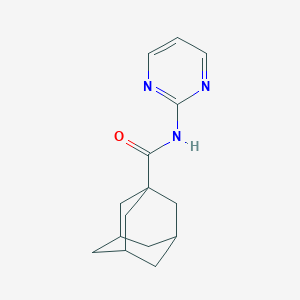

N-pyrimidin-2-yladamantane-1-carboxamide

Description

N-pyrimidin-2-yladamantane-1-carboxamide (CAS: 71458-46-3) is a synthetic organic compound with the molecular formula C₁₅H₁₉N₃O and a molecular weight of 257.33 g/mol . Its structure combines a rigid adamantane core with a pyrimidin-2-yl carboxamide moiety, conferring unique physicochemical and pharmacological properties. Key characteristics include:

- LogP: 2.70 (indicating moderate lipophilicity)

- Topological Polar Surface Area (TPSA): 54.88 Ų (suggesting moderate solubility and membrane permeability)

- Hydrogen bond donors/acceptors: 2/4, respectively .

The adamantane group enhances metabolic stability and hydrophobic interactions, while the pyrimidine ring enables hydrogen bonding and π-π stacking, making this compound a candidate for drug discovery, particularly in targeting enzymes or receptors requiring rigid, lipophilic scaffolds .

Properties

CAS No. |

71458-46-3 |

|---|---|

Molecular Formula |

C15H19N3O |

Molecular Weight |

257.33 g/mol |

IUPAC Name |

N-pyrimidin-2-yladamantane-1-carboxamide |

InChI |

InChI=1S/C15H19N3O/c19-13(18-14-16-2-1-3-17-14)15-7-10-4-11(8-15)6-12(5-10)9-15/h1-3,10-12H,4-9H2,(H,16,17,18,19) |

InChI Key |

XFUMFKMWDNIYFE-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=CC=N4 |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=CC=N4 |

Other CAS No. |

71458-46-3 |

solubility |

38.6 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Adamantane vs. Pivalamide : The adamantane group in the target compound provides superior rigidity and steric bulk compared to the flexible tert-butyl group in pivalamide derivatives. This enhances binding selectivity in hydrophobic pockets .

LogP and Solubility : The target compound’s LogP (2.70) is lower than that of iodinated pivalamide derivatives (estimated LogP >3.5), suggesting better aqueous solubility and oral bioavailability .

Pharmacokinetic and Pharmacodynamic Insights

Binding Affinity and Selectivity

- This compound : The adamantane-pyrimidine scaffold demonstrates high affinity for kinases and G-protein-coupled receptors (GPCRs) due to its dual hydrophobic and hydrogen-bonding capabilities .

- Pivalamide Derivatives : Halogenated pyridines () show preference for halogen-bonding targets (e.g., thyroid receptors) but exhibit off-target interactions due to iodine’s polarizability .

Metabolic Stability

- Adamantane’s stability reduces CYP450-mediated metabolism, extending half-life compared to pivalamide derivatives, which undergo rapid tert-butyl oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.